molecular formula C12H23NO4 B2585336 3-tert-Butoxycarbonylamino-heptanoic acid CAS No. 676348-90-6

3-tert-Butoxycarbonylamino-heptanoic acid

Cat. No.: B2585336
CAS No.: 676348-90-6
M. Wt: 245.319
InChI Key: MHFVLQPXHMOQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butoxycarbonylamino-heptanoic acid is a chemical compound with the empirical formula C12H23NO4 . It has a molecular weight of 245.32 and is sold in solid form .


Molecular Structure Analysis

The SMILES string of this compound is CCCCC(NC(OC(C)(C)C)=O)CC(O)=O . The InChI is 1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15) .


Physical and Chemical Properties Analysis

This compound is a solid . Its molecular weight is 245.32 .

Scientific Research Applications

Synthesis of Dipeptide Isosteres

3-tert-Butoxycarbonylamino-heptanoic acid is utilized in the synthesis of dipeptide isosteres. For instance, it has been employed in a stereocontrolled fashion to create compounds corresponding to Phe–Phe, a hydroxyethylene dipeptide isostere, derived from (l)-phenylalanine (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Selective Hydrogenation

The compound has been used in the selective hydrogenation of enantiopure methyl esters, demonstrating its potential in producing single diastereomers of specific cyclopentanecarboxylic acid methyl esters (Smith, Derrien, Lloyd, Taylor, Chaplin, & Mccague, 2001).

Chiral Intermediate Synthesis

It serves as an important chiral intermediate in the synthesis of pharmaceuticals like sitagliptin, synthesized from L-aspartic acid through various chemical processes (Zhang Xingxian, 2012).

Antibiotic Analogue Development

The compound is also significant in the development of novel antibiotic analogues. For example, it was used in synthesizing a cyclobutanone analogue of a β-lactam antibiotic (Martyres, Baldwin, Adlington, Lee, Probert, & Watkin, 2001).

Peptidomimetic Synthesis

This compound plays a role in the synthesis of dipeptidomimetics, as seen in the production of caspase-1 inhibitors. This demonstrates its application in developing compounds that mimic peptides for therapeutic purposes (Lauffer & Mullican, 2002).

Cyclomaltoheptaose Derivatives

It is used in the preparation of cyclomaltoheptaoses with various functional groups, serving as intermediates for further chemical derivatization, such as in the synthesis of compounds with cation-binding abilities (Yamamura, Yotsuya, Usami, Iwasa, Ono, Tanabe, Iida, Katsuhara, Kano, Uchida, Araki, & Kawai, 1998).

NMDA Receptor Antagonists

Additionally, this compound is involved in the synthesis of NMDA receptor antagonists, playing a crucial role in creating intermediates used in the development of these pharmaceutical agents (Bombieri, Marchini, Meneghetti, Pinto, & Roda, 2005).

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302 . The precautionary statements are P301 + P312 + P330 . It is classified as Acute Tox. 4 Oral .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAFMJHZXSBEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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